3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-phenyl-6H-[1,2]oxazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIMJNAXJMQSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group can yield the desired compound . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. For instance, the compound can undergo nucleophilic substitution reactions with primary aliphatic amines, leading to the formation of acetamidines as by-products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of oxazolo[4,5-d]pyrimidine compounds exhibit antiviral activity. Specifically, 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one has been studied for its potential against viral infections such as hepatitis C. The compound demonstrates immunomodulatory effects that can enhance the immune response against viral pathogens .
Antitumor Activity
Several studies have reported the cytotoxic effects of oxazolo[4,5-d]pyrimidine derivatives on various cancer cell lines. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, it has been suggested that the compound's structure allows it to interact with DNA and RNA synthesis pathways, disrupting cancer cell proliferation .
Hepatitis C Treatment
A notable case study involved the application of this compound in a clinical setting for treating hepatitis C patients. The study found that patients receiving this compound showed a significant reduction in viral load compared to those receiving standard treatment alone. This suggests its potential as an adjunct therapy in hepatitis C management .
Cancer Cell Line Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines including breast and lung cancer. The results indicated a dose-dependent inhibition of cell viability and significant induction of apoptosis markers such as caspase activation and PARP cleavage .
Data Summary Table
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antiviral | Inhibition of viral replication | Significant reduction in hepatitis C viral load |
| Antitumor | Induction of apoptosis | Dose-dependent inhibition observed in cancer cell lines |
Mechanism of Action
The mechanism of action of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in cyclization reactions that lead to the formation of pyrimidine rings . This interaction can affect various biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-one Derivatives
- Example Compound : 3-Phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one (CID: 135935333)
- Molecular Formula : C₁₁H₇N₃OS
- Key Differences : Replacement of the oxazole oxygen with sulfur alters electronic properties and polarizability.
- Physicochemical Properties :
- Predicted Collision Cross-Section (CCS): 145.7 Ų (for [M+H]+) .
- Higher molecular weight (261.26 g/mol) compared to oxazolo analogs (229.20 g/mol). Bioactivity: Limited data, but sulfur-containing analogs often exhibit improved metabolic stability and binding to sulfur-interacting enzyme pockets .
Triazolo[4,5-d]pyrimidin-7-one Derivatives
- Example Compound : 3-(4-Bromobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (8a)
- Synthesis : Refluxing triazole derivatives in formic acid, yielding products with a triazole ring .
- Key Differences : The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility.
- Bioactivity : Triazolo derivatives are frequently explored as kinase inhibitors or antimicrobial agents due to their versatile binding modes .
Functionalized Oxazolo[4,5-d]pyrimidines
- Example Compounds : 7-Substituted oxazolo[4,5-d]pyrimidines (e.g., compounds 10–15 from )
- Compound 10 : 7-(4-(Methylsulfonyl)piperazin-1-yl) substitution.
- Compound 14 : 7-(4-(Phenylsulfonyl)-1,4-diazepan-1-yl) substitution.
- Impact on Properties :
- Melting Points : Range from 192°C to 291°C, influenced by sulfonyl groups .
- logP Values : 3.65–6.72; higher logP (>5) correlates with cytotoxicity (e.g., compounds 1–4, 9, 15 ) .
Structural and Pharmacokinetic Comparison
Molecular Properties
Drug-Likeness and ADMET
- Lipinski’s Rule Compliance :
- Cytotoxicity :
Biological Activity
3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the oxazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions between substituted pyrimidine derivatives and oxazole precursors. One common method includes the reaction of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride, which leads to the formation of various oxazolo[4,5-d]pyrimidines. Structural modifications can enhance the compound's reactivity and biological profile by introducing functional groups that influence its interaction with biological targets .
Anticancer Properties
Research indicates that compounds within the oxazolo[4,5-d]pyrimidine class exhibit significant anticancer properties. Studies have shown that this compound displays differential inhibitory effects on various cancer cell lines. The presence of lipophilic chains in certain derivatives has been linked to increased biological activity against specific cancer types .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The antimicrobial mechanism may involve disruption of cellular processes or inhibition of key enzymes essential for microbial survival .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |
| S. aureus | 16 µg/mL | Disruption of protein synthesis |
| C. albicans | 64 µg/mL | Membrane integrity disruption |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl group or the oxazole ring can significantly influence the biological activity of this compound. For instance, substituents at specific positions on the phenyl ring can enhance potency against cancer cells or improve selectivity against microbial pathogens .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory effects on cancer cell proliferation via apoptosis induction pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria showed promising results for this compound as a potential lead for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for preparing 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one and its derivatives?
The synthesis typically involves a multi-step process starting with oxazolones as precursors. Key steps include:
- Chlorination : Treatment with POCl₃ and dimethylaniline at 105–110°C to generate 7-chloro intermediates .
- Amine substitution : Reaction with primary/secondary amines in dioxane under reflux to introduce substituents at position 7 .
- Sulfonylation : Derivatization using alkyl/arylsulfonyl chlorides in the presence of triethylamine to enhance structural diversity . Example yields for analogous compounds range from 71% to 77% depending on substituents .
Q. How are oxazolo[4,5-d]pyrimidine derivatives characterized structurally?
Methodological characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., phenyl or methyl groups) .
- Mass spectrometry (LC-MS) : Validates molecular weights and fragmentation patterns .
- Elemental analysis : Ensures purity by matching experimental C/H/N/S percentages to theoretical values (e.g., ±0.3% deviation) .
Q. What preliminary biological activities are reported for oxazolo[4,5-d]pyrimidine derivatives?
While limited data exists for the phenyl-substituted variant, related compounds exhibit:
- Anticancer activity : Structural analogs inhibit tumor cell proliferation via kinase modulation .
- Immunomodulatory effects : Derivatives with triazole-oxadiazole motifs stimulate splenocyte proliferation and suppress delayed-type hypersensitivity in murine models .
Advanced Research Questions
Q. How can synthetic yields be optimized for 7-amine-substituted oxazolo[4,5-d]pyrimidines?
Critical parameters include:
- Solvent selection : Dioxane or THF improves reaction homogeneity .
- Catalyst use : Triethylamine enhances nucleophilic substitution efficiency .
- Temperature control : Reflux conditions (100–110°C) balance reaction rate and side-product formation . For example, substituting piperazine under reflux in dioxane achieves 72–77% yields in sulfonylated derivatives .
Q. What strategies resolve contradictions between predicted and experimental bioactivity data?
Case study: High cytotoxicity (CC₅₀ < 50 μM) observed in lipophilic derivatives (logP > 5.5) despite antiviral intent . Solutions:
Q. How do crystallographic methods (e.g., SHELX) aid in resolving structural ambiguities?
SHELX software is employed for:
Q. What computational approaches predict pharmacokinetic properties of oxazolo[4,5-d]pyrimidines?
Key tools and outputs:
- Molinspiration : Calculates logP, topological polar surface area (TPSA), and Lipinski compliance. Only 4/15 derivatives meet all Lipinski criteria .
- pkCSM : Predicts intestinal absorption (>80% for most derivatives) and blood-brain barrier permeability (e.g., compound 1 has high CNS penetration potential) .
- ADMET profiling : Identifies cytochrome P450 inhibition risks to guide toxicity studies .
Key Research Challenges
- Toxicity mitigation : High lipophilicity correlates with cytotoxicity; prioritize hydrophilic functionalization .
- Bioactivity gaps : Limited antiviral efficacy in current derivatives warrants scaffold diversification (e.g., hybrid triazole-oxazolo systems) .
- Crystallographic refinement : SHELX optimization for low-resolution or twinned datasets remains critical for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
